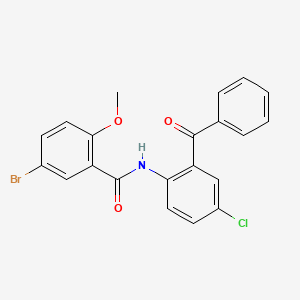![molecular formula C18H20Cl2O3 B4999954 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained attention in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning. Despite its potential benefits, the drug is not approved for human use due to safety concerns and lack of clinical trials.
Mécanisme D'action
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene activates PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and oxidative metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial respiration, resulting in increased endurance and fat burning.
Biochemical and Physiological Effects
Animal studies have shown that this compound improves insulin sensitivity, reduces plasma triglycerides and cholesterol, and prevents diet-induced obesity and fatty liver disease. It also increases exercise endurance and improves muscle performance by increasing the number of oxidative muscle fibers and enhancing mitochondrial biogenesis. However, long-term studies are needed to determine the safety and efficacy of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate PPARδ in vivo, and its potential therapeutic effects in metabolic and cardiovascular diseases. However, its safety and efficacy in humans have not been established, and its use in animal studies requires careful consideration of the dose, route of administration, and duration of treatment.
Orientations Futures
Future research on 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene should focus on its safety and efficacy in humans, including its potential use in the treatment of metabolic and cardiovascular diseases. It should also investigate the mechanisms underlying its effects on endurance and fat burning, including its effects on mitochondrial biogenesis, oxidative metabolism, and muscle performance. In addition, it should explore the potential use of this compound in combination with other drugs or therapies for the treatment of metabolic and cardiovascular diseases.
Méthodes De Synthèse
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that binds to and activates PPARδ, a nuclear receptor that regulates lipid and glucose metabolism. The synthesis of this compound involves the reaction of 2-methoxy-4-methylphenol with 3-bromopropionic acid to yield 3-(2-methoxy-4-methylphenoxy)propionic acid. The acid is then reacted with 1,5-dichloro-3-methylbenzene in the presence of a coupling agent to yield this compound.
Applications De Recherche Scientifique
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene has been extensively studied in animal models for its potential therapeutic effects in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance by increasing endurance and fat burning. However, its safety and efficacy in humans have not been established, and its use in sports is prohibited by the World Anti-Doping Agency (WADA).
Propriétés
IUPAC Name |
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-12-5-6-16(17(9-12)21-3)22-7-4-8-23-18-13(2)10-14(19)11-15(18)20/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJPPSIQFPNQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2C)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4999877.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999889.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4999890.png)



![N,N'-bis[4-(acetylamino)phenyl]terephthalamide](/img/structure/B4999946.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999957.png)
![[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B4999971.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![2-(3-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4999992.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4999998.png)